4-(dimethylsulfamoyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide
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Description
4-(dimethylsulfamoyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide is a useful research compound. Its molecular formula is C18H18N2O4S2 and its molecular weight is 390.47. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Spectral Analysis
Research on related compounds has focused on their synthesis and structural elucidation through spectral analysis and X-ray diffraction studies. For instance, a study on a compound combining thiophene and furan rings demonstrated the importance of crystallography in understanding molecular interactions and stability, highlighting potential applications in materials science and molecular engineering (Sharma et al., 2016).
Structure-Activity Relationships in Medicinal Chemistry
The exploration of structure-activity relationships (SAR) in compounds with thiophene motifs has led to the development of selective receptor antagonists. This approach is crucial in the design of drugs with targeted action, suggesting possible pharmaceutical applications for similar compounds (Wu et al., 1997).
Synthesis and Evaluation of Anti-Inflammatory and Analgesic Agents
Compounds derived from furan and thiophene rings have been synthesized and evaluated for their anti-inflammatory and analgesic activities. This research underscores the potential of such compounds in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Biological Evaluation and Potential Therapeutic Applications
The synthesis and biological evaluation of compounds related to the queried chemical suggest their relevance in drug discovery, particularly as enzyme inhibitors or potential treatments for neurological disorders. Studies have highlighted their inhibitory activity against specific enzymes, indicating potential applications in medicinal chemistry and pharmaceutical research (Saeed et al., 2015).
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-20(2)26(22,23)16-6-3-13(4-7-16)18(21)19-11-15-5-8-17(24-15)14-9-10-25-12-14/h3-10,12H,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTPYOXNWVOPFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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